4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
Overview
Description
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is a chemical compound with the molecular formula C10H7FN2O2·2H2O . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluoroquinoline-3-carboxylic acid.
Amination: The 8-fluoroquinoline-3-carboxylic acid undergoes an amination reaction to introduce the amino group at the 4-position.
Purification: The resulting product is then purified and crystallized to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency.
Purification Techniques: Advanced purification techniques such as recrystallization and chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes involved in biological pathways.
Bind to DNA: The compound can intercalate into DNA, affecting its replication and transcription.
Modulate Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: A related compound with similar structural features but lacking the fluoro group.
8-Fluoroquinoline: Similar to the target compound but without the amino group.
Quinoline-3-carboxylic acid: Lacks both the amino and fluoro groups.
Uniqueness
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is unique due to the presence of both amino and fluoro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-8-fluoroquinoline-3-carboxylic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMCJFMVXAKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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